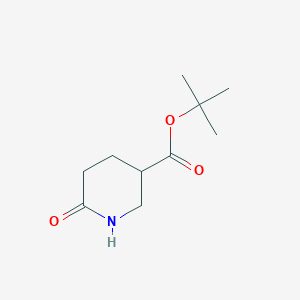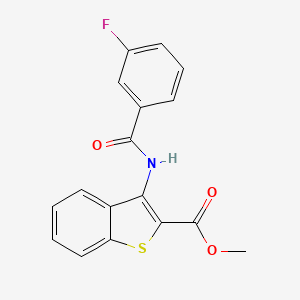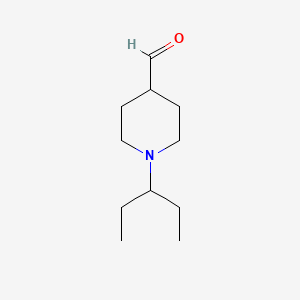
Tert-butyl 6-oxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C10H17NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of Tert-butyl 6-oxopiperidine-3-carboxylate consists of a piperidine ring (a six-membered ring with one nitrogen atom), with a carbonyl group (C=O) at the 6-position, a tert-butyl ester group at the 3-position, and a hydrogen atom at the 1-position .Physical And Chemical Properties Analysis
Tert-butyl 6-oxopiperidine-3-carboxylate is a solid at room temperature . It has a molecular weight of 199.25 . The compound’s InChI code is 1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) .Aplicaciones Científicas De Investigación
Environmental Science and Toxicology
- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : This study reviews the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butylated compounds. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans. Some SPAs may cause liver toxicity, have endocrine-disrupting effects, or even be carcinogenic. The study calls for future research on the environmental behaviors of novel high molecular weight SPAs and the toxicity effects of co-exposure to several SPAs (Liu & Mabury, 2020).
Chemistry and Pharmaceutical Applications
- Natural Neo Acids and Neo Alkanes : This review discusses over 260 naturally occurring neo fatty acids, neo alkanes, and their derivatives, highlighting their potential for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Some synthetic compounds containing a tertiary butyl group have shown high anticancer, antifungal, and other activities, suggesting the potential utility of tert-butylated compounds in various applications (Dembitsky, 2006).
Materials Science and Technology
Three-Phase Partitioning for Bioseparation : The study discusses the application of three-phase partitioning (TPP) in the nonchromatographic bioseparation of bioactive molecules, which could be relevant for the separation and purification processes involving tert-butylated compounds. The review emphasizes the need for future developments in TPP technology for the production and separation of various bioactive molecules (Yan et al., 2018).
Decomposition of Methyl Tert-Butyl Ether : This study investigates the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, providing insights into the decomposition mechanisms and potential environmental applications for tert-butylated compounds. It demonstrates the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE, suggesting similar approaches could be explored for related compounds (Hsieh et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butyl 6-oxopiperidine-3-carboxylate, also known as 1-Boc-3-piperidone , is a chemical compound used in the synthesis of various organic compounds
Mode of Action
It is known to be a useful building block in the synthesis of several novel organic compounds. It can be used to create a variety of derivatives, which can then be used in further chemical reactions.
Biochemical Pathways
It is used in the stereocontrolled synthesis of chiral compounds , indicating its involvement in the creation of molecules with specific spatial arrangements.
Result of Action
Action Environment
It is recommended to handle this compound under a glove bag/n2 due to its potential reactivity .
Propiedades
IUPAC Name |
tert-butyl 6-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISLQIQFQJVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-oxopiperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2802599.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide](/img/structure/B2802601.png)
![Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2802602.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2802603.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802604.png)
![4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide](/img/structure/B2802605.png)
![(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2802606.png)

![1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2802611.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)


![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)
